Higher LogP and Reduced Vapor Pressure Compared to 2-Phenoxyethyl Propionate: Implications for Tenacity
2-Phenoxyethyl isobutyrate exhibits a higher partition coefficient (LogP) and significantly lower vapor pressure than its direct analog, 2-phenoxyethyl propionate [1][2]. Specifically, the isobutyrate has a LogP of 3.2 at 24°C (RIFM) versus 2.14 for the propionate [1]. This increased lipophilicity correlates with enhanced skin substantivity and longer fragrance duration . Simultaneously, the isobutyrate's vapor pressure of 0.00526 mm Hg at 25°C (calculated) [3] is markedly lower than that of the lower molecular weight propionate, contributing to its classification as a 'quiet' base note rather than a more volatile top/middle note [4].
| Evidence Dimension | Partition Coefficient (LogP) and Vapor Pressure |
|---|---|
| Target Compound Data | LogP = 3.2 at 24°C; Vapor Pressure = 0.00526 mm Hg at 25°C |
| Comparator Or Baseline | 2-Phenoxyethyl propionate: LogP = 2.14; Vapor Pressure not available but expected higher due to lower MW |
| Quantified Difference | LogP difference = +1.06 units (~11.5x greater partition into organic phase); Vapor pressure difference not calculable but isobutyrate is significantly less volatile |
| Conditions | Calculated and experimental data from RIFM and EPA EPI Suite |
Why This Matters
This data predicts superior longevity and a more controlled scent release profile, critical for designing long-lasting fine fragrances and functional products.
- [1] Api, A.M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 197, 115125. View Source
- [2] McGinty, D., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50(Suppl 2), S451-S456. View Source
- [3] U.S. EPA. (n.d.). Estimation Programs Interface (EPI) Suite v4.11. View Source
- [4] Basenotes Community Forum. (2025). Quiet Materials list. View Source
